REACTION_CXSMILES
|
[CH3:1]C([O-])(C)C.[K+].[CH2:7]([O:9][C:10]([CH:12]1[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]1)=[O:11])[CH3:8].[NH4+].[Cl-]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OCC)C>[CH2:7]([O:9][C:10]([CH:12]1[CH2:17][CH2:16][C:15](=[CH2:1])[CH2:14][CH2:13]1)=[O:11])[CH3:8] |f:0.1,3.4,5.6|
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Name
|
|
Quantity
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13.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
34.1 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the reaction mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The phases were separated
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Type
|
STIRRING
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Details
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the aqueous phase was shaken out several times with EtOAc (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over magnesium sulphate
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Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
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Type
|
CUSTOM
|
Details
|
The precipitate thus formed
|
Type
|
CUSTOM
|
Details
|
was removed by suction-filtration
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
filled with silica gel
|
Type
|
CUSTOM
|
Details
|
flushed with ether/hexane (400 ml)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue not dried any further
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CCC(CC1)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |